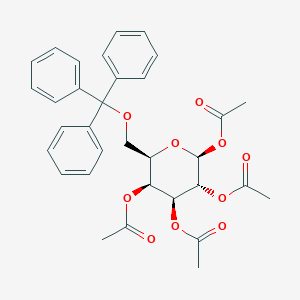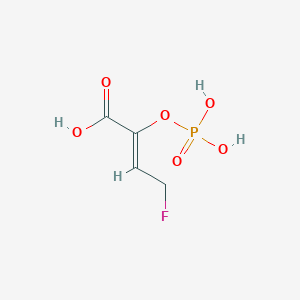
1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a high-purity glycosylation product. It is a derivative of galactose, a type of sugar, and is often used in various chemical and biochemical research applications. The compound is characterized by its molecular formula C33H34O10 and a molecular weight of 590.62 g/mol .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is widely used in scientific research, particularly in:
Chemistry: As a glycosylation agent in the synthesis of complex carbohydrates and glycoproteins.
Biology: In studies involving carbohydrate-protein interactions and the synthesis of oligosaccharides.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other complex molecules
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .
Pharmacokinetics
The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .
Biochemische Analyse
Biochemical Properties
It is known to be involved in glycosylation processes . Glycosylation is a critical function in biology and impacts protein folding, cell-cell adhesion, and cell signaling.
Cellular Effects
As a glycosylation product, it may influence various cellular processes, including protein folding and stability, cell-cell adhesion, and cell signaling .
Molecular Mechanism
It is known to be involved in glycosylation, a process that attaches glycan to proteins, lipids, or other organic molecules . This process influences the structure and function of these molecules.
Metabolic Pathways
Given its role in glycosylation, it may interact with enzymes and cofactors involved in this process .
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose typically involves the acetylation of galactose derivatives. The process includes the protection of hydroxyl groups with acetyl groups and the tritylation of the 6-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is unique due to its specific acetyl and trityl protection, which makes it a valuable intermediate in glycosylation reactions. Similar compounds include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucose: Used in similar glycosylation reactions but lacks the trityl protection.
1,2,3,4-Tetra-O-acetyl-beta-D-mannose: Another glycosylation agent with different stereochemistry.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Used in the synthesis of glycosaminoglycans .
These compounds share similar applications but differ in their specific protective groups and stereochemistry, which influence their reactivity and suitability for different synthetic applications.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UNKWROQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)











